

# Application Notes and Protocols for ATI-2138 Administration in Preclinical Animal Models

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## Compound of Interest

Compound Name: TMX-2138

Cat. No.: B15542604

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## Introduction

ATI-2138 is an investigational, orally bioavailable, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] By targeting these two key enzymes, ATI-2138 modulates signaling pathways that are critical for the function and activation of T-cells and the effects of various cytokines.[3] This dual mechanism of action suggests its therapeutic potential in a range of T-cell mediated autoimmune and inflammatory diseases.[2] Preclinical studies in rodent models of arthritis and colitis have demonstrated the efficacy of ATI-2138 in attenuating disease severity.[1][4]

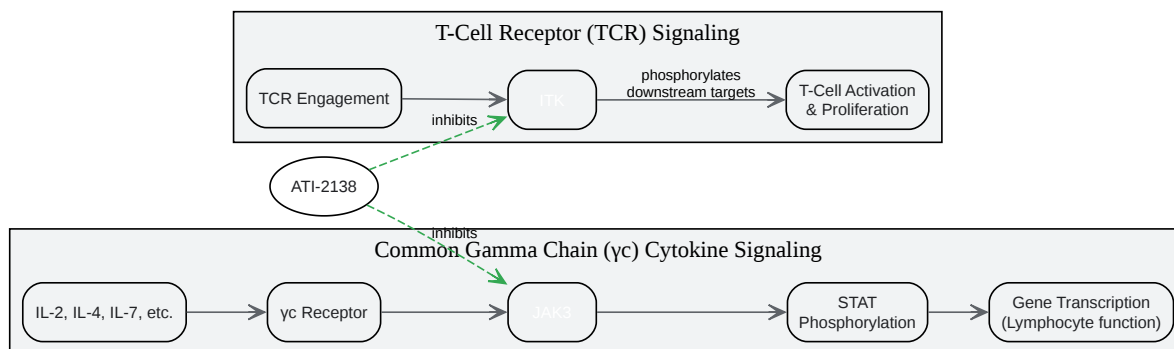
These application notes provide a summary of the available preclinical data and detailed protocols for the administration of ATI-2138 in established animal models of inflammatory diseases.

## Mechanism of Action: Dual Inhibition of ITK and JAK3

ATI-2138's therapeutic effect is derived from its ability to simultaneously block two critical signaling pathways in lymphocytes.

- **ITK Inhibition:** ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Inhibition of ITK interferes with T-cell activation, proliferation, and differentiation.
- **JAK3 Inhibition:** JAK3 is essential for signaling downstream of common gamma chain ( $\gamma_c$ ) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, ATI-2138 disrupts the signaling of these cytokines, which are pivotal for lymphocyte development, survival, and function.

The combined inhibition of ITK and JAK3 is hypothesized to provide a more comprehensive blockade of T-cell-mediated inflammation than targeting either pathway alone.



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**Figure 1:** Simplified signaling pathway of ATI-2138 action.

## Quantitative Data Summary

The following tables summarize the reported efficacy of ATI-2138 in various preclinical animal models.

Table 1: Efficacy of ATI-2138 in a Mouse Model of Collagen-Induced Arthritis[4]

Treatment Group	Dose (ppm in food)	Mean Score Reduction (%)
ATI-2138	100	92
ATI-2138	300	99
ATI-2138	1000	100
Etanercept	N/A	64
Control	N/A	Baseline

Table 2: Efficacy of ATI-2138 in a Rat Model of Adjuvant-Induced Arthritis[4]

Treatment Group	Dose (mg/kg, oral)	Inflammation Reduction (%)	Histopathology Score Reduction (%)
ATI-2138	10	49	51
ATI-2138	30	68	74
Control	N/A	Baseline	Baseline

Table 3: Efficacy of ATI-2138 in a Murine T-Cell Transfer Model of Colitis[4]

Treatment Group	Dose (ppm)	Outcome
ATI-2138	300	Dose-dependent reduction in distal and proximal colon and ileum histopathology scores
Control	N/A	Significant inflammatory cell infiltrations

## Experimental Protocols

The following are detailed protocols for the administration of ATI-2138 in the cited animal models. These protocols are based on the available information and standard methodologies for these models.

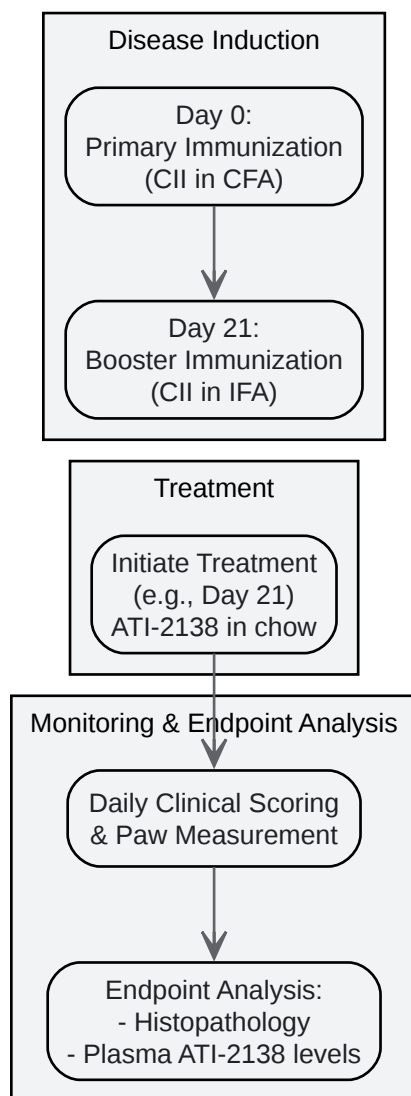
## Protocol 1: Administration of ATI-2138 in a Mouse Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the efficacy of orally administered ATI-2138 in reducing the clinical signs of arthritis in a mouse CIA model.

Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- ATI-2138
- Powdered standard rodent chow
- Vehicle for control group (e.g., chow without ATI-2138)
- Calipers for paw thickness measurement
- Clinical scoring system (see below)

Experimental Workflow:



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**Figure 2:** Experimental workflow for the CIA mouse model.

Procedure:

- Disease Induction:
  - On Day 0, immunize male DBA/1 mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
  - On Day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

- ATI-2138 Formulation and Administration:
  - Prepare medicated chow by thoroughly mixing ATI-2138 into powdered standard rodent chow to achieve final concentrations of 100, 300, and 1000 ppm.[4]
  - A control group should receive chow with the vehicle alone.
  - Begin administration of the medicated or control chow at the time of the booster immunization (Day 21) or upon the first signs of arthritis.
- Efficacy Assessment:
  - Monitor mice daily for the onset and severity of arthritis using a clinical scoring system. A common system is a 0-4 scale for each paw:
    - 0 = No evidence of erythema and swelling
    - 1 = Erythema and mild swelling confined to the tarsals or ankle joint
    - 2 = Erythema and mild swelling extending from the ankle to the tarsals
    - 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
    - 4 = Erythema and severe swelling encompass the ankle, foot, and digits
  - The maximum score per mouse is 16.
  - Measure paw thickness using calipers every other day.
- Endpoint Analysis:
  - At the termination of the study, collect blood for the analysis of plasma ATI-2138 levels.[4]
  - Harvest paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.

## Protocol 2: Administration of ATI-2138 in a Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To assess the therapeutic effect of orally administered ATI-2138 on inflammation in a rat AIA model.

Materials:

- Lewis rats (female or male, 8-10 weeks old)
- Mycobacterium tuberculosis (heat-killed)
- Incomplete Freund's Adjuvant (IFA)
- ATI-2138
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers for ankle diameter measurement
- Clinical scoring system

Procedure:

- Disease Induction:
  - On Day 0, induce arthritis by a single intradermal injection of Mycobacterium tuberculosis suspended in IFA into the base of the tail or a hind paw.
- ATI-2138 Formulation and Administration:
  - Prepare a suspension of ATI-2138 in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
  - Administer ATI-2138 orally once or twice daily at doses of 10 and 30 mg/kg.[4]
  - The control group should receive the vehicle alone.
  - Initiate treatment upon the onset of clinical signs of arthritis (typically around day 10-12).
- Efficacy Assessment:

- Monitor the development of arthritis daily by measuring the diameter of both ankles with calipers.
- Score the severity of arthritis in all four paws based on a scale of 0-4 as described in Protocol 1.
- Endpoint Analysis:
  - At the end of the study, collect hind paws for histopathological evaluation of inflammation and joint damage.[4]

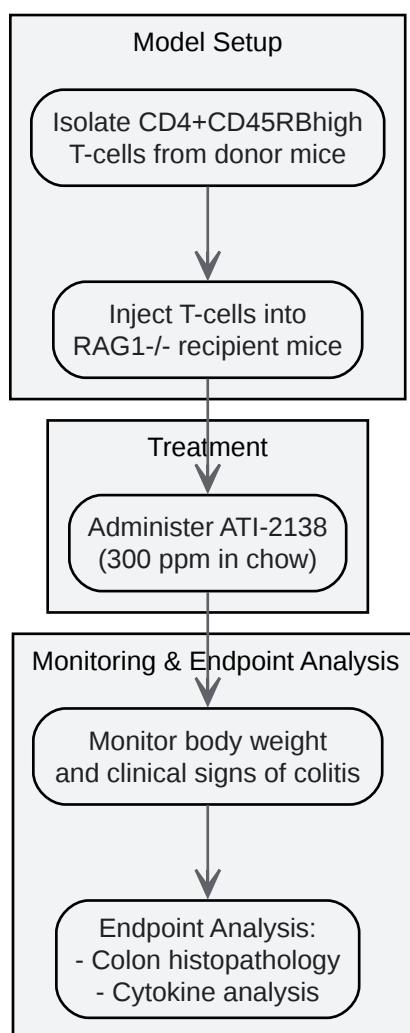
## **Protocol 3: Administration of ATI-2138 in a Murine T-Cell Transfer Model of Colitis**

Objective: To determine the efficacy of ATI-2138 in preventing or treating colitis in a T-cell transfer model.

Materials:

- C57BL/6 mice (for donor T-cells)
- RAG1<sup>-/-</sup> or SCID mice (recipient mice)
- CD4<sup>+</sup>CD45RB<sup>high</sup> T-cell isolation kit
- ATI-2138
- Powdered standard rodent chow
- Vehicle for control group

Experimental Workflow:



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- [4. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld \[bioworld.com\]](#)
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